![molecular formula C23H22N2O3S3 B2649808 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 922473-69-6](/img/structure/B2649808.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide” is a compound that has been synthesized and studied for its potential applications . The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The compound was synthesized with a yield of 58%. The 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) data were provided, and the MS (ESI) m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
The compound was synthesized as described above, and the reaction was monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis
The compound was synthesized with a yield of 65%, and the 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data were provided. The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .科学的研究の応用
Antioxidant Properties
Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. The presence of the thiazole ring in this compound suggests potential antioxidant effects, which could be explored further in vitro and in vivo studies .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have been investigated for their analgesic and anti-inflammatory properties. The compound’s structure may contribute to pain relief and reduction of inflammation. Preclinical studies could assess its efficacy in pain models and inflammation-related pathways .
Antimicrobial and Antifungal Activity
Thiazoles are known for their antimicrobial and antifungal effects. Researchers could evaluate this compound against bacterial strains (such as Gram-positive and Gram-negative bacteria) and fungal species (including Candida and Aspergillus). Minimum inhibitory concentration (MIC) assays would provide insights into its potency .
Antiviral Potential
Given the ongoing need for antiviral drugs, investigating the compound’s antiviral activity is crucial. In vitro studies could assess its effectiveness against specific viruses (e.g., herpes simplex virus, influenza, or HIV). Mechanistic studies would elucidate its mode of action .
Diuretic Properties
Thiazoles have been explored as diuretic agents. Researchers could investigate whether this compound affects renal function, sodium excretion, or water balance. Animal models and pharmacokinetic studies would be informative .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties. In vitro assays using neuronal cell lines or animal models could evaluate its ability to prevent neurodegeneration, enhance neuronal survival, or modulate neurotransmitter systems .
作用機序
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S3/c1-31(27,28)19-10-11-20-21(16-19)30-23(24-20)25(14-13-18-8-5-15-29-18)22(26)12-9-17-6-3-2-4-7-17/h2-8,10-11,15-16H,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRSBHHYUPZKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

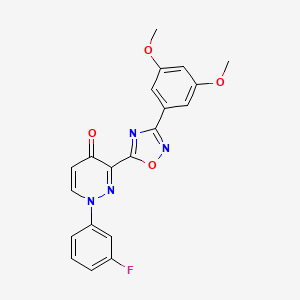
![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)
![(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2649732.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2649733.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![N-(3-fluorophenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2649735.png)
![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)
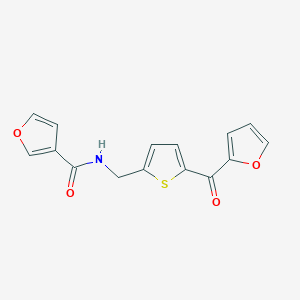

![2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649741.png)
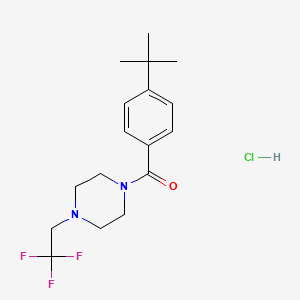
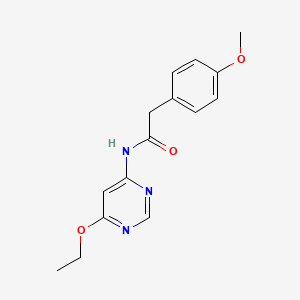
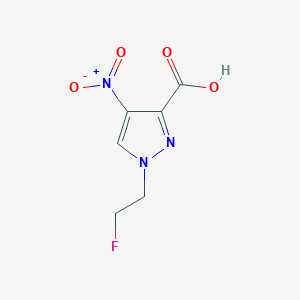
![2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2649747.png)